2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
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Overview
Description
2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a chemical compound with the molecular formula C12H15NO4S It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds with significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Methanesulfonyl Group: The tetrahydroisoquinoline core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Acetic Acid Substitution: Finally, the methanesulfonylated tetrahydroisoquinoline is reacted with bromoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the methanesulfonyl and acetic acid groups.
Methanesulfonyl Chloride: A reagent used in the synthesis of the target compound.
Bromoacetic Acid: Another reagent used in the synthesis.
Uniqueness
2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is unique due to the presence of both the methanesulfonyl and acetic acid groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18(16,17)13-7-6-9-4-2-3-5-10(9)11(13)8-12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGADQFAOPPWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=CC=CC=C2C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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